REACTION_CXSMILES
|
[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)C=CC1.[C:11](CC(OCC)=O)(=[O:15])[CH2:12][CH2:13]C.[C:22]1([CH:30]=[C:28]([OH:29])[CH:27]=[C:25]([OH:26])[CH:24]=1)[OH:23].S(=O)(=O)(O)O.C(Cl)(=O)CC>C(=S)=S.[N+](C1C=CC=CC=1)([O-])=O>[OH:23][C:22]1[CH:30]=[C:28]([OH:29])[C:27]([C:11](=[O:15])[CH2:12][CH3:13])=[C:25]2[C:24]=1[C:8]([CH2:7][CH2:6][CH3:5])=[CH:9][C:10](=[O:1])[O:26]2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)(=O)CC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC(O)=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(=S)=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[N+](=O)([O-])C1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The key intermediate in the inventive method of preparation
|
Type
|
CUSTOM
|
Details
|
is synthesized by the sequence
|
Type
|
CUSTOM
|
Details
|
yield
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C2C(=CC(OC2=C(C(=C1)O)C(CC)=O)=O)CCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |